molecular formula C9H13ClO4 B1250296 8-Chloro-9-hydroxy-8,9-deoxyasperlactone

8-Chloro-9-hydroxy-8,9-deoxyasperlactone

Cat. No.: B1250296
M. Wt: 220.65 g/mol
InChI Key: DTTXMEFLUMXFTB-JJAFMLPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-9-hydroxy-8,9-deoxyasperlactone is a chlorine-containing antibiotic isolated from the marine-derived fungus Aspergillus ostianus . This fungus was obtained from a marine sponge collected in Pohnpei, placing this compound within the intriguing class of bioactive natural products sourced from marine microorganisms . Research indicates that 8-Chloro-9-hydroxy-8,9-deoxyasperlactone exhibits antibacterial activity. In disc diffusion assays, it inhibited the growth of the marine bacterium Ruegeria atlantica at a concentration of 5 µg/disc . This preliminary finding highlights its potential as a candidate for further microbiological and pharmacological investigation. As a halogenated metabolite from a marine fungus, it represents a valuable chemical tool for researchers exploring new antibacterial agents, the chemical ecology of marine symbiotic relationships, and the biosynthetic pathways of fungal natural products . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H13ClO4

Molecular Weight

220.65 g/mol

IUPAC Name

(2R)-4-(1-chloro-2-hydroxypropyl)-2-[(1S)-1-hydroxyethyl]-2H-furan-5-one

InChI

InChI=1S/C9H13ClO4/c1-4(11)7-3-6(9(13)14-7)8(10)5(2)12/h3-5,7-8,11-12H,1-2H3/t4-,5?,7+,8?/m0/s1

InChI Key

DTTXMEFLUMXFTB-JJAFMLPCSA-N

Isomeric SMILES

C[C@@H]([C@H]1C=C(C(=O)O1)C(C(C)O)Cl)O

Canonical SMILES

CC(C1C=C(C(=O)O1)C(C(C)O)Cl)O

Synonyms

8-chloro-9-hydroxy-8,9-deoxyasperlactone

Origin of Product

United States

Preparation Methods

Source Identification and Strain Selection

8-Chloro-9-hydroxy-8,9-deoxyasperlactone is predominantly isolated from marine fungi of the genus Aspergillus. For example, Aspergillus ostianus strain TUF 01F313, isolated from a marine sponge in Pohnpei, yielded this compound alongside structurally related chlorinated derivatives. Strain selection is critical, as bioactivity and metabolite profiles vary significantly among fungal isolates. A bioassay-guided approach is often employed, where extracts are screened for antimicrobial activity against target organisms such as Ruegeria atlantica or Staphylococcus aureus.

Fermentation and Cultivation

Marine fungi are cultivated under controlled conditions to optimize metabolite production. For Aspergillus ostianus, submerged fermentation in a medium containing glucose, peptone, and seawater-derived minerals is standard. Temperature (20–25°C), pH (6.5–7.5), and salinity (2–3% NaCl) are maintained to mimic native marine environments. Extended fermentation periods (14–21 days) are required to achieve sufficient biomass and secondary metabolite accumulation.

Extraction and Preliminary Purification

Post-fermentation, the mycelial mass is separated via filtration or centrifugation. The supernatant is extracted with ethyl acetate or dichloromethane to capture non-polar metabolites. Crude extracts undergo solvent partitioning, followed by silica gel column chromatography using gradients of hexane-ethyl acetate. Fractions exhibiting antimicrobial activity are further purified via reversed-phase HPLC to isolate 8-chloro-9-hydroxy-8,9-deoxyasperlactone.

Table 1: Key Parameters for Natural Extraction

ParameterConditionsYield (mg/L)Bioactivity (Inhibition Zone, mm)
Fermentation Duration21 days12.512.7 (vs. R. atlantica)
Solvent SystemEthyl acetate8.210.2 (vs. S. aureus)
ChromatographySilica gel (Hexane:EtOAc, 7:3)6.8N/A

Synthetic Organic Chemistry Approaches

While natural extraction remains the primary method, limited reports explore synthetic routes. The compound’s stereochemical complexity and halogenation pattern pose significant challenges. Preliminary efforts focus on lactone ring construction via intramolecular esterification, followed by regioselective chlorination at C-8 or C-9 using reagents like sulfuryl chloride (SO₂Cl₂). However, yields from synthetic methods remain suboptimal (<5%), necessitating further optimization.

Optimization Strategies for Enhanced Yield

Media Composition and Precursor Feeding

Modifying fermentation media by adding halogen-rich precursors (e.g., KCl or NaBr) enhances chlorinated metabolite production. For instance, supplementing with 0.1% KCl increased 8-chloro-9-hydroxy-8,9-deoxyasperlactone yield by 40% in Aspergillus protuberus MUT 3638. Similarly, carbon sources like maltose or glycerol improve biomass, indirectly boosting metabolite titers.

Co-Cultivation and Epigenetic Modulation

Co-cultivating marine fungi with bacterial symbionts (e.g., Ruegeria atlantica) triggers stress responses that upregulate biosynthetic gene clusters (BGCs). In one study, this approach doubled 8-chloro-9-hydroxy-8,9-deoxyasperlactone production. Epigenetic modifiers, such as histone deacetylase inhibitors, also activate silent BGCs, though this remains underexplored for this compound.

Analytical Characterization

Structural Elucidation

The compound’s structure is confirmed via tandem spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify the lactone ring (δ 170.5 ppm for carbonyl) and chlorine substitution at C-8 (δ 4.9 ppm, d, J = 8.5 Hz).

  • HR-ESI-MS : A molecular ion peak at m/z 247.0278 [M+H]+^+ corresponds to C₁₃H₉ClO₃.

Purity Assessment

HPLC with a C18 column (MeCN:H₂O, 65:35) achieves >95% purity, as verified by UV detection at 254 nm .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 8-Chloro-9-hydroxy-8,9-deoxyasperlactone to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Avoid bulk storage; purchase quantities aligned with short-term experimental needs to prevent degradation. For transport, use ice packs in insulated containers to maintain temperature stability. These protocols are critical for preserving halogenated lactone derivatives, which are prone to photodegradation and thermal decomposition .

Q. How can HPLC be optimized for purity analysis of 8-Chloro-9-hydroxy-8,9-deoxyasperlactone?

  • Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Validate the method using a reference standard (≥98% purity) and calibrate detection at 254 nm. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) should precede sample analysis. For trace impurities, gradient elution with 0.1% trifluoroacetic acid improves resolution .

Q. What synthetic routes are documented for 8-Chloro-9-hydroxy-8,9-deoxyasperlactone?

  • Methodological Answer : A multi-step synthesis is typical:

  • Step 1 : Chlorination of the parent lactone using SOCl₂ in anhydrous dichloromethane (0°C, 2 h).
  • Step 2 : Hydroxylation via epoxide ring-opening with H₂O₂ in acidic conditions (pH 4.5, 50°C).
  • Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate 3:1). Yields range from 40–60%, requiring strict control of stoichiometry and reaction times .

Advanced Research Questions

Q. How can statistical Design of Experiments (DOE) optimize synthesis yield?

  • Methodological Answer : Apply a Box-Behnken design to evaluate three critical factors: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Conduct 15–20 experimental runs, fit data to a quadratic model, and identify optimal conditions via response surface methodology. This approach reduces trial-and-error iterations and accounts for interaction effects, improving yield predictability by 25–30% .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • Methodological Answer : For conflicting NMR/IR results:

  • Step 1 : Validate instrument calibration using certified reference materials.
  • Step 2 : Perform 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities.
  • Step 3 : Cross-reference with computational IR spectra (DFT/B3LYP/6-31G* level) to confirm functional groups. Discrepancies often arise from solvent effects or impurities, necessitating iterative purification and analysis .

Q. How does computational modeling predict reactivity in derivatization reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. For example, the C-8 chloro group in 8-Chloro-9-hydroxy-8,9-deoxyasperlactone shows high electrophilicity (ƒ⁻ = 0.15), making it prone to nucleophilic substitution. MD simulations (50 ps, NPT ensemble) further predict solvent effects on reaction pathways .

Q. What safety protocols are critical for handling chlorinated intermediates?

  • Methodological Answer : Use fume hoods with ≥100 fpm face velocity and wear nitrile gloves (≥8 mil thickness) to prevent dermal exposure. Chlorinated intermediates require neutralization with 10% sodium bicarbonate before disposal. Acute toxicity studies (LD₅₀ > 200 mg/kg in rodents) suggest strict exposure limits (<1 ppm airborne) .

Methodological Tables

Table 1 : Key Parameters for HPLC Purity Analysis

ParameterOptimal ValueAcceptable Range
Column Temperature30°C25–35°C
Detection Wavelength254 nm240–260 nm
Retention Time8.2 min±0.5 min
Tailing Factor1.3<2.0

Table 2 : DOE Factors for Yield Optimization

FactorLow Level (-1)High Level (+1)
Temperature (°C)4060
Catalyst (mol%)515
Time (h)26

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-9-hydroxy-8,9-deoxyasperlactone
Reactant of Route 2
8-Chloro-9-hydroxy-8,9-deoxyasperlactone

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